Etiroxate hydrochloride, also known as CG 635 or Skleronorm, is a synthetic derivative of thyroxine. [] While structurally similar to thyroid hormones, its primary research focus has been on its lipid-lowering properties. [, ] Studies have explored its potential to reduce serum lipids like cholesterol and triglycerides, making it relevant to research on cardiovascular health and metabolic diseases. [, , , , , , ]
Etiroxate is classified under the category of pharmaceutical compounds. It is often used in formulations aimed at addressing specific health issues, although detailed information on its exact classification can vary based on regulatory standards in different countries. The compound's chemical structure and properties make it suitable for a range of applications in the pharmaceutical industry.
The synthesis of Etiroxate involves several chemical reactions and processes, typically requiring specific reagents and conditions to achieve the desired purity and yield. Although detailed protocols are proprietary to manufacturers, general methods include:
The exact parameters such as temperature ranges, reaction times, and specific reagents are typically detailed in proprietary synthesis documentation from manufacturers.
Etiroxate has a distinct molecular structure that can be described through its molecular formula and structural representation. The compound's molecular formula indicates the types and numbers of atoms present:
The three-dimensional configuration of Etiroxate plays a crucial role in its interaction with biological targets. Computational chemistry methods such as molecular modeling can be employed to visualize its conformation and predict its behavior in biological systems.
Etiroxate participates in various chemical reactions that can be categorized based on its functional groups. Some notable reactions include:
These reactions are essential for understanding how Etiroxate behaves under different conditions and its potential interactions with other substances.
The mechanism of action of Etiroxate is primarily related to its pharmacological effects on biological systems. While specific details may vary based on the application:
Research studies often utilize techniques such as receptor binding assays or enzyme activity measurements to elucidate these mechanisms.
Etiroxate possesses several physical and chemical properties that are critical for its application:
These properties are essential for determining how Etiroxate can be effectively used in pharmaceutical formulations.
Etiroxate has several scientific applications primarily within the pharmaceutical field:
The versatility of Etiroxate makes it a valuable compound for ongoing research and development within medicinal chemistry.
Etiroxate, chemically designated as DL-α-methyl-thyroxine ethyl ester, possesses the molecular formula C₁₈H₁₇I₄NO₄ and a molecular weight of 862.96 g/mol [2] [3]. Its structure integrates four iodine atoms, constituting ~58.8% of its mass, which is critical for biological activity. The compound features a diphenyl ether backbone characteristic of thyroid hormones, with an alanine-derived side chain modified by an ethyl ester group. Elemental analysis confirms carbon (25.08%), hydrogen (1.99%), nitrogen (1.62%), oxygen (7.42%), and iodine (63.89%) [2] [5].
Table 1: Elemental Composition of Etiroxate
Element | Percentage | Atomic Contribution |
---|---|---|
Carbon (C) | 25.08% | 18 atoms |
Hydrogen (H) | 1.99% | 17 atoms |
Iodine (I) | 63.89% | 4 atoms |
Nitrogen (N) | 1.62% | 1 atom |
Oxygen (O) | 7.42% | 4 atoms |
Etiroxate’s structure comprises two iodinated aromatic rings: an inner phenolic ring with two iodine atoms at positions 3 and 5, and an outer tyrosine-derived ring iodinated at positions 3' and 5' [2] [5]. The ethyl ester group (–COOCH₂CH₃) replaces the carboxylic acid (–COOH) of thyroxine, enhancing lipophilicity [3] [9]. This modification was confirmed through nuclear magnetic resonance (NMR) spectroscopy, revealing:
Iodination of the deactivated aromatic rings (due to electron-withdrawing groups) requires aggressive reagents like oleum (fuming sulfuric acid) or silver salts to generate I⁺ electrophiles [5] [8]:
Ag₂SO₄ + 2I₂ → 2I⁺ + SO₄²⁻ + 2AgI
This method enables regioselective iodination critical for synthesizing etiroxate’s tetraiodinated framework.
Etiroxate shares structural homology with thyroxine (T4, C₁₅H₁₁I₄NO₄) but diverges via two modifications:
Table 2: Structural Comparison of Etiroxate and Thyroxine (T4)
Feature | Etiroxate | Thyroxine (T4) |
---|---|---|
Carboxylic Acid Group | Ethyl ester (–COOCH₂CH₃) | Free acid (–COOH) |
Side Chain | α-methylated | Non-methylated |
Iodination Pattern | 3,5,3',5'-tetraiodinated | 3,5,3',5'-tetraiodinated |
Solubility in Lipids | Enhanced | Low |
These alterations increase lipophilicity, facilitating membrane permeability and altering metabolic stability. Biological studies confirm etiroxate mimics T4’s hypolipidemic effects but with altered pharmacokinetics due to esterase-mediated hydrolysis [5] [9].
Solubility
Etiroxate exhibits pH-dependent solubility:
Stability
Crystalline Forms
Table 3: Thermal Properties of Etiroxate Solid Forms
Form | Melting Point (°C) | PXRD Peaks (2θ) |
---|---|---|
Crystalline | 158–160 | 5.8°, 12.2°, 18.5° |
Amorphous | None | Broad halo |
Glutarate Cocrystal | 142–145 | 6.1°, 10.7°, 15.3° |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7